molecular formula C23H31NO7 B128342 Levallorphan tartrate CAS No. 71-82-9

Levallorphan tartrate

Katalognummer: B128342
CAS-Nummer: 71-82-9
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: FWMLYVACGDQRFU-ZTMWJVNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levallorphan-Tartrat, auch bekannt als 17-Allylmorphinan-3-ol-Tartrat, ist ein Opioid-Modulator, der zur Morphinan-Familie gehört. Es wird als Opioid-Analgetikum und Opioid-Antagonist/Antidot verwendet. Levallorphan-Tartrat wirkt als Antagonist des μ-Opioid-Rezeptors und als Agonist des κ-Opioid-Rezeptors, wodurch es die Wirkungen von stärkeren Wirkstoffen wie Morphin blockieren kann und gleichzeitig eine Analgesie bewirkt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Levallorphan-Tartrat umfasst mehrere Schritte, beginnend mit Homoanisinsäure. Das Verfahren beinhaltet die Bildung von Zwischenprodukten, die dann durch eine Reihe von chemischen Reaktionen zum Endprodukt umgewandelt werden. Das Verfahren gewährleistet eine hohe Ausbeute und hohe Reinheit, wodurch es sich für die industrielle Produktion eignet .

Industrielle Produktionsverfahren

Die industrielle Produktion von Levallorphan-Tartrat folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess ist optimiert, um eine maximale Ausbeute und Reinheit zu gewährleisten, wobei strenge Qualitätskontrollmaßnahmen eingehalten werden, um pharmazeutische Standards zu erfüllen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Levallorphan-Tartrat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen variieren je nach spezifischer Reaktion, z. B. Temperatur, Druck und verwendetes Lösungsmittel .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von der jeweiligen Reaktionsart und den verwendeten Reagenzien ab. So kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Levallorphan-Tartrat hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Wirkmechanismus

Levallorphan-Tartrat entfaltet seine Wirkungen durch Antagonisierung von Opioidwirkungen durch Wettbewerb um die gleichen Rezeptorstellen. Es bindet an den μ-Opioid-Rezeptor und den nikotinischen Acetylcholinrezeptor Alpha2/Alpha3. Diese Bindung verhindert oder kehrt die Wirkungen von Opioiden um, einschließlich Atemdepression, Sedierung und Hypotonie. Darüber hinaus kann es die psychotomimetischen und dysphorischen Wirkungen von Agonist-Antagonisten wie Pentazocin umkehren .

Analyse Chemischer Reaktionen

Types of Reactions

Levallorphan tartrate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1.1. Reversal of Opioid-Induced Respiratory Depression

Levallorphan is predominantly used to counteract respiratory depression caused by opioids. It is particularly effective in scenarios such as:

  • Postoperative Care : Levallorphan has been utilized to reverse respiratory depression following surgical procedures where opioids are administered for pain management. For instance, a study involving 852 patients demonstrated that levallorphan effectively mitigated the respiratory depressant effects of alphaprodine, allowing for increased dosages without significant adverse effects on respiration .
  • Neonatal Rescue : In cases where newborns experience respiratory distress due to maternal opioid administration during labor, levallorphan has been employed to restore adequate respiratory function .

1.2. Management of Drug Overdose

Levallorphan is also indicated in the treatment of narcotic overdoses. It reverses not only respiratory depression but also sedation and hypotension associated with opioid use . Its unique mechanism allows it to antagonize opioid effects while providing some agonistic activity, which can be beneficial in specific clinical situations.

Pharmacological Properties

Levallorphan acts primarily by competing for binding sites at the mu-opioid receptors and nicotinic acetylcholine receptors, thereby reversing the effects of opioids . Its dual action allows it to mitigate the side effects of opioids while maintaining some analgesic properties, making it a valuable agent in pain management protocols.

3.1. Efficacy in Postoperative Pain Management

A series of studies have highlighted the effectiveness of levallorphan in postoperative settings:

StudyYearParticipantsDosageFindings
Brown et al1954100 patients2 mg IVAverage pain relief duration: 7 hours; effective analgesia maintained with 0.5 mg every 12 hours .
Hunt et al1957311 patients3 mg SCEffective analgesia achieved in 97% with first dose; average duration: 5.5 hours .
Rankin et al195727 patients2 mg SCSlight or no pain reported in 94.5% of cases within first 6 hours; average duration: 10.1 hours .

These studies illustrate levallorphan's capacity to provide substantial pain relief post-surgery while minimizing the need for higher doses of traditional opioids.

3.2. Safety Profile and Side Effects

Research indicates that levallorphan has a favorable safety profile compared to other opioids:

  • Side effects such as dizziness, nausea, and emesis were reported less frequently compared to morphine .
  • In comparative studies, levallorphan demonstrated lower incidences of sedation while still providing effective analgesia .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Levallorphan-Tartrat ähnelt anderen Opioid-Antagonisten und -Modulatoren, wie z. B.:

  • Naloxon
  • Nalbuphin
  • Butorphanol
  • Cyclorphan
  • Dextrallorphan
  • Levomethorphan
  • Levorphanol
  • Nalodein
  • Nalorphin
  • Oxilorphan
  • Proxorphan
  • Samidorphan
  • Xorphanol

Einzigartigkeit

Was Levallorphan-Tartrat von diesen ähnlichen Verbindungen abhebt, ist seine doppelte Wirkung als Antagonist des μ-Opioid-Rezeptors und als Agonist des κ-Opioid-Rezeptors. Diese einzigartige Kombination ermöglicht es, die Wirkungen stärkerer Opioide zu blockieren und gleichzeitig eine Analgesie zu gewährleisten, was es besonders nützlich für bestimmte medizinische und Forschungsanwendungen macht .

Biologische Aktivität

Levallorphan tartrate is a synthetic compound classified as a morphinan derivative. It is primarily recognized for its dual role as an opioid antagonist and a partial agonist, making it a significant agent in clinical settings, particularly in the management of opioid overdose and anesthesia. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical applications, and relevant research findings.

This compound has a molecular formula of C_{19}H_{24}N_{2}O_{4}·C_{4}H_{6}O_{6} and a molecular weight of approximately 433.49 g/mol. The compound acts primarily on the mu-opioid receptor (OPRM1) as an antagonist while exhibiting partial agonist activity. This unique pharmacological profile allows it to reverse opioid-induced respiratory depression effectively while providing some analgesic effects, distinguishing it from pure antagonists like naloxone .

  • Mu-opioid Receptor : Levallorphan binds to this receptor, blocking the effects of opioids.
  • Kappa-opioid Receptor : It also interacts with this receptor, which may contribute to its unique effects.
  • Nicotinic Acetylcholine Receptor : Levallorphan has been shown to bind to this receptor, potentially influencing respiratory function .

Clinical Applications

This compound is utilized in various medical scenarios:

  • Opioid Overdose Management : It is effective in reversing respiratory depression caused by opioid overdose while mitigating some adverse effects associated with pure antagonists .
  • Anesthesia : In surgical settings, levallorphan can reduce the required dosage of anesthetic agents like thiopental when used in combination with other analgesics such as alphaprodine .

Case Studies and Clinical Trials

  • Anesthesia Study : A clinical trial involving 852 patients demonstrated that the addition of levallorphan allowed for increased dosages of alphaprodine without the need for thiopental, thus improving patient outcomes during surgery .
  • Neurological Effects : Another study observed temporary improvements in hemiplegia or hemiparesis in patients following levallorphan administration, suggesting potential neuroprotective effects .

Comparative Studies

A comparison with other opioid-related compounds highlights levallorphan's unique position:

Compound NameTypeActionKey Differences
NaloxoneOpioid AntagonistPure antagonistNo agonist activity
BuprenorphinePartial AgonistAgonist at mu receptorHigher affinity for mu receptors
PentazocineAgonist/AntagonistMixed actionMore pronounced agonist effects
ButorphanolAgonist/AntagonistMixed actionStronger analgesic properties

This table illustrates how levallorphan's dual action provides nuanced clinical applications that leverage both its antagonistic and agonistic properties.

Adverse Effects and Considerations

While this compound is generally safe when used appropriately, it can exacerbate respiratory depression when combined with other central nervous system depressants like alcohol. Its psychotomimetic effects at higher doses, including hallucinations and dissociation, must also be considered during treatment .

Eigenschaften

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,13,16,18,21H,1,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t16-,18+,19+;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMLYVACGDQRFU-ZTMWJVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017345
Record name Levallorphan hydrogen tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71-82-9
Record name Morphinan-3-ol, 17-(2-propen-1-yl)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levallorphan tartrate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levallorphan hydrogen tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVALLORPHAN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0VSF7HTN0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levallorphan tartrate
Reactant of Route 2
Levallorphan tartrate
Reactant of Route 3
Levallorphan tartrate
Reactant of Route 4
Reactant of Route 4
Levallorphan tartrate
Reactant of Route 5
Levallorphan tartrate
Reactant of Route 6
Levallorphan tartrate
Customer
Q & A

Q1: How does levallorphan tartrate exert its antagonistic effects?

A1: this compound acts as a competitive antagonist at opioid receptors. [, , ] This means it binds to the same receptor sites as opioid agonists like morphine, but instead of activating these receptors, it blocks their activation. [, , ] This competitive binding prevents or reverses the effects of opioid agonists, including analgesia, respiratory depression, and sedation. [, , , , ]

Q2: What are the downstream effects of this compound binding to opioid receptors?

A2: By blocking opioid receptors, this compound can reverse the effects of opioid agonists on various physiological processes. [, , ] For instance, it can increase respiratory rate and depth in cases of opioid-induced respiratory depression. [, , , ] It can also reverse the analgesic effects of opioids and may lead to the emergence from a sedated state. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they frequently reference its chemical name: levo-3-hydroxy-N-allylmorphinan tartrate. [, , , , ] Based on this name, the molecular formula is C23H29NO7 (as a tartrate salt) and the molecular weight is 431.48 g/mol.

Q4: Is there information available on the material compatibility and stability of this compound under various conditions?

A4: The provided abstracts primarily focus on the pharmacological aspects of this compound and lack details regarding its material compatibility and stability under various conditions. Further research in materials science would be needed to explore these aspects.

Q5: Does this compound exhibit any catalytic properties, and if so, what are its applications in this context?

A5: The provided research primarily focuses on this compound's role as a pharmacological agent, specifically as an opioid antagonist. [, , , , , , ] There is no mention of catalytic properties or applications for this compound within the provided abstracts.

Q6: Are there any studies available regarding computational chemistry, SAR, stability and formulation, SHE regulations, or analytical methods related to this compound?

A6: While the provided abstracts touch upon the pharmacological effects and interactions of this compound, they lack specific details about computational chemistry, detailed SAR studies beyond its antagonistic properties, stability and formulation, SHE regulations, or advanced analytical methods. [, , , , , , , , ] Further research would be necessary to explore these areas.

Q7: What is the duration of action of this compound?

A7: Research suggests that the duration of action of this compound is shorter than that of some longer-acting opioids like morphine. [] This implies that if this compound is used to reverse the effects of a longer-acting opioid, repeated doses might be necessary to maintain the antagonistic effect.

Q8: What types of in vivo studies have been conducted to evaluate the efficacy of this compound?

A8: Researchers have investigated the efficacy of this compound in various animal models. [, , , , , ] For example, studies in mice have demonstrated its ability to antagonize the convulsive and lethal effects of propoxyphene hydrochloride. [] Other animal models, including rabbits and rats, have been employed to evaluate its effects on respiration and its ability to reverse opioid-induced respiratory depression. [, , ]

Q9: Has this compound been evaluated in clinical trials?

A9: Yes, several clinical studies have been conducted to evaluate the effects of this compound in humans, particularly in postoperative patients and during anesthesia. [, , , , , , , ] For instance, researchers explored its potential to reduce the respiratory depressant effects of opioids like levorphanol tartrate and meperidine hydrochloride in postoperative settings. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.